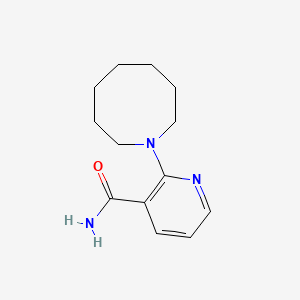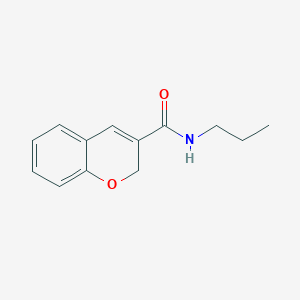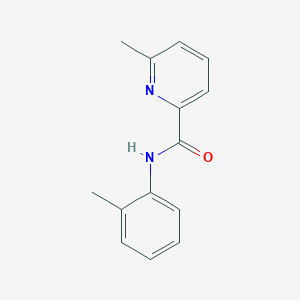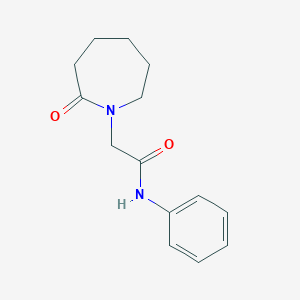
2-(Azocan-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azocan-1-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Aplicaciones Científicas De Investigación
2-(Azocan-1-yl)pyridine-3-carboxamide has a variety of potential applications in scientific research. One of the most common uses of this compound is as a photoswitchable ligand for studying G protein-coupled receptors (GPCRs). By using light to switch the ligand on and off, researchers can investigate the role of GPCRs in a range of biological processes.
In addition to its use as a photoswitchable ligand, this compound has also been studied for its potential applications in optogenetics. This field involves the use of light to control and manipulate biological processes, and this compound has been found to be a promising tool for this purpose.
Mecanismo De Acción
The mechanism of action of 2-(Azocan-1-yl)pyridine-3-carboxamide involves its ability to bind to GPCRs and activate downstream signaling pathways. When the ligand is switched on by light, it binds to the receptor and triggers a series of biochemical events that ultimately lead to a physiological response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptor it binds to and the downstream signaling pathways that are activated. Some of the effects that have been observed include changes in calcium signaling, alterations in neurotransmitter release, and modulation of ion channel activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Azocan-1-yl)pyridine-3-carboxamide in lab experiments is its ability to be switched on and off with light. This allows researchers to precisely control the timing and duration of ligand activation, which is important for investigating the role of GPCRs in biological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main challenges is the need for specialized equipment and expertise to perform optogenetic experiments. Additionally, the compound may not be suitable for all types of GPCRs, which limits its applicability in certain research contexts.
Direcciones Futuras
There are many potential future directions for research involving 2-(Azocan-1-yl)pyridine-3-carboxamide. One area of interest is the development of new photoswitchable ligands that can be used to study additional GPCRs and biological processes. Additionally, researchers may explore the use of this compound in combination with other optogenetic tools to investigate complex biological systems.
Conclusion:
In conclusion, this compound is a valuable tool for investigating a range of biological processes. Its ability to be switched on and off with light makes it a powerful tool for studying GPCRs and other biological systems. While there are some limitations to its use, there are also many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-(Azocan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 1-azacyclohexane. This reaction produces 2-(Azocan-1-yl)pyridine-3-carboxaldehyde, which is then converted to the final product through a reaction with ammonia. This synthesis method has been well-established and is commonly used in scientific research.
Propiedades
IUPAC Name |
2-(azocan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOINZPLCTNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)


![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



